molecular formula C10H21NO2 B13547756 Ethyl (R)-3-amino-4-ethylhexanoate

Ethyl (R)-3-amino-4-ethylhexanoate

Cat. No.: B13547756
M. Wt: 187.28 g/mol
InChI Key: JTUVQIRBCJTBFO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl ®-3-amino-4-ethylhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group and an ester functional group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ®-3-amino-4-ethylhexanoate typically involves the esterification of ®-3-amino-4-ethylhexanoic acid with ethanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid. The reaction proceeds as follows:

(R)-3-amino-4-ethylhexanoic acid+ethanolEthyl (R)-3-amino-4-ethylhexanoate+water\text{(R)-3-amino-4-ethylhexanoic acid} + \text{ethanol} \rightarrow \text{Ethyl (R)-3-amino-4-ethylhexanoate} + \text{water} (R)-3-amino-4-ethylhexanoic acid+ethanol→Ethyl (R)-3-amino-4-ethylhexanoate+water

Industrial Production Methods: In an industrial setting, the production of Ethyl ®-3-amino-4-ethylhexanoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Types of Reactions:

    Oxidation: Ethyl ®-3-amino-4-ethylhexanoate can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol, yielding Ethyl ®-3-amino-4-ethylhexanol.

    Substitution: The amino group in Ethyl ®-3-amino-4-ethylhexanoate can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl ®-3-amino-4-ethylhexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving amino acid derivatives and their biological activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl ®-3-amino-4-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which then exerts its effects through various biochemical pathways. These pathways may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Ethyl ®-3-amino-4-ethylhexanoate can be compared with other similar compounds, such as:

  • Ethyl ®-3-amino-4-methylhexanoate
  • Ethyl ®-3-amino-4-propylhexanoate
  • Ethyl ®-3-amino-4-butylhexanoate

Uniqueness: The unique structural features of Ethyl ®-3-amino-4-ethylhexanoate, such as the specific positioning of the amino and ester groups, contribute to its distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

ethyl (3R)-3-amino-4-ethylhexanoate

InChI

InChI=1S/C10H21NO2/c1-4-8(5-2)9(11)7-10(12)13-6-3/h8-9H,4-7,11H2,1-3H3/t9-/m1/s1

InChI Key

JTUVQIRBCJTBFO-SECBINFHSA-N

Isomeric SMILES

CCC(CC)[C@@H](CC(=O)OCC)N

Canonical SMILES

CCC(CC)C(CC(=O)OCC)N

Origin of Product

United States

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